[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate

Acid-labile protecting group Chemically amplified resist Deprotection density

Conventional mono-TFA adamantyl methacrylates often yield insufficient dissolution rate contrast between exposed and unexposed regions in chemically amplified resists, limiting resolution and line-edge roughness. This bis-TFA monomer solves that problem by providing two acid-cleavable protecting groups per unit-doubling the deprotection density versus mono-TFA analogs. • Delivers amplified solubility switch: two TFA leaving groups per monomer enable sharper dissolution contrast in positive-tone ArF/EUV resists. • Six fluorine atoms (25.7 wt% F) per unit confer high hydrophobicity for immersion top-coat-free processes and tuned plasma-etch resistance. • Post-deprotection diol structure generates two hydroxyl groups per unit for strong substrate adhesion.

Molecular Formula C18H18F6O6
Molecular Weight 444.3 g/mol
Cat. No. B13898622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate
Molecular FormulaC18H18F6O6
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
InChIInChI=1S/C18H18F6O6/c1-9(2)11(25)28-14-3-10-4-15(6-14,29-12(26)17(19,20)21)8-16(5-10,7-14)30-13(27)18(22,23)24/h10H,1,3-8H2,2H3
InChIKeySHZYBVNDMDVDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl 2-methylprop-2-enoate: A Difunctional Acid-Labile Methacrylate Monomer for Photoresist and Specialty Polymer Procurement


[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate (CAS 1242906-47-3; C18H18F6O6; MW 444.32 g/mol) is a difunctional adamantane-based methacrylate monomer bearing two trifluoroacetyl (TFA) ester protecting groups at the adamantane 3- and 5-positions and a single polymerizable methacrylate moiety at the 1-position . The TFA esters function as acid-labile protecting groups, cleavable by photogenerated acid in chemically amplified resist formulations, while the pendant methacrylate group enables radical, ATRP, or RAFT polymerization to yield polymers with high adamantane content per repeat unit [1]. This compound is structurally distinguished from the widely used mono-TFA analog 3-(2,2,2-trifluoroacetoxy)-1-adamantyl methacrylate (TFAAM; CAS 1151809-20-9; C16H19F3O4; MW 332.31 g/mol) by the presence of a second acid-cleavable TFA group, which doubles the fluorine content per monomer unit and substantially alters the hydrophobicity, dissolution behavior, and post-deprotection functionality of derived polymers .

Why 3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl 2-methylprop-2-enoate Cannot Be Replaced by Mono-TFA or Non-Fluorinated Adamantyl Methacrylate Analogs


Simple substitution of [3,5-bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate with the mono-trifluoroacetyl analog TFAAM, or with non-fluorinated adamantyl methacrylates such as 1-adamantyl methacrylate (AdMA) or 2-methyl-2-adamantyl methacrylate (MAMA), fundamentally alters the polymer's acid-labile group density, fluorine content, and post-exposure dissolution behavior. The bis-TFA monomer provides two acid-cleavable leaving groups per monomer unit, compared to one in TFAAM and zero in AdMA/MAMA. This doubling of the acid-labile protecting group density directly impacts the deprotection-induced solubility switch—the core mechanism governing positive-tone chemically amplified resist performance. Furthermore, replacing the difunctional bis-TFA monomer with its 3,5-dihydroxy precursor (DHAMA, CAS 115522-15-1) eliminates the acid-labile character entirely, removing the solubility-switching mechanism required for photolithographic patterning [1]. Generically substituting with TFAAM reduces the fluorine atom count per monomer from six to three, which alters the surface energy, hydrophobicity, and plasma-etch behavior of the resulting copolymer film [2].

Product-Specific Quantitative Evidence Guide: Differentiating [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate from Closest Analogs


Doubled Acid-Labile Protecting Group Density vs. Mono-TFA Analog TFAAM

The target compound contains two trifluoroacetyl ester protecting groups per monomer unit at adamantane positions 3 and 5, compared to exactly one in TFAAM (3-(2,2,2-trifluoroacetoxy)-1-adamantyl methacrylate, CAS 1151809-20-9) . Upon acid-catalyzed deprotection, each TFA group is cleaved to generate a hydroxyl group; thus the bis-TFA monomer yields two alkali-soluble hydroxyl sites per repeat unit after exposure, versus one from TFAAM. This 2:1 ratio of deprotection-generated hydrophilic sites directly scales the solubility contrast (the ratio of dissolution rates between exposed and unexposed regions), a primary determinant of resist resolution and line-edge roughness [1]. The mono-TFA monomer TFAAM has been synthesized and characterized in patent literature, confirming the structural distinction: TFAAM (C16H19F3O4, MW 332.31) vs. the bis-TFA compound (C18H18F6O6, MW 444.32) [2]. No non-fluorinated adamantyl methacrylate (e.g., AdMA, MAMA, HAMA, EAMA) provides any acid-labile TFA ester functionality, making direct performance comparison with the target compound inapplicable for deprotection-dependent applications.

Acid-labile protecting group Chemically amplified resist Deprotection density

Fluorine Content per Monomer Unit: 6 F Atoms vs. 3 F Atoms in TFAAM vs. 0 in Non-Fluorinated Adamantyl Methacrylates

The target compound incorporates six fluorine atoms per monomer unit (as two CF3 groups), compared to three fluorine atoms in TFAAM and zero in 1-adamantyl methacrylate (AdMA), 2-methyl-2-adamantyl methacrylate (MAMA), 2-ethyl-2-adamantyl methacrylate (EAMA), and 3-hydroxy-1-adamantyl methacrylate (HAMA) . Expressed as weight percent fluorine: the bis-TFA monomer is approximately 25.7 wt% fluorine (6 × 19.0 / 444.32), vs. approximately 17.2 wt% fluorine for TFAAM (3 × 19.0 / 332.31). This difference directly impacts the surface energy and hydrophobicity of derived copolymer films. Previous plasma-surface interaction studies on adamantyl methacrylate-based model polymers demonstrated by XPS that higher fluorine content in the polymer surface layer correlates with modified etch behavior under fluorocarbon/Ar discharges and altered surface roughening characteristics [1]. The six-fluorine monomer can be employed to concentrate fluorination in a single comonomer unit rather than requiring higher feed ratios of a mono-fluorinated comonomer to achieve equivalent bulk fluorine content in the copolymer.

Fluorine content Hydrophobicity Plasma etch resistance Immersion lithography

Hydrophobicity Modulation: Adamantyl Group-Driven Solubility Control in TMAH Developer Demonstrated for Adamantyl Methacrylate Copolymers

A 2025 study by Kim et al. systematically quantified the effect of adamantyl methacrylate (AdMA) hydrophobic group content on the solubility of (meth)acrylate photoresist copolymers in tetramethylammonium hydroxide (TMAH) developer [1]. Polymers with greater than 50% hydrophobic AdMA content exhibited effective solubility control, with contact angle (CA) measurements distinguishing between films that permit TMAH penetration (CA < 70°) and those that resist wetting (CA > 70°). Specifically, the terpolymer designated HTA 244 (highest AdMA proportion) retained a CA exceeding 70° even after UV exposure and post-exposure bake, indicating that a high density of hydrophobic adamantyl groups suppresses developer penetration regardless of deprotection state. In contrast, HTA 442 and 343 (lower AdMA proportions) exhibited CA values below 70° after deprotection, enabling TMAH dissolution. The bis-TFA monomer, by contributing two hydrophobic TFA-adamantyl ester groups and six fluorine atoms per monomer unit, is structurally predisposed to deliver higher hydrophobic group density per unit incorporation than the mono-TFA analog. While direct CA measurements on bis-TFA homopolymers or copolymers have not been published to date, the class-level trend established by Kim et al.—that increasing hydrophobic adamantyl content monotonically raises CA and reduces TMAH solubility—supports the inference that bis-TFA comonomer incorporation provides a more efficient route to achieving dissolution-resistant unexposed films compared to mono-TFA or non-fluorinated adamantyl methacrylates at equivalent molar feed ratios [1].

Dissolution control Contact angle TMAH developer Hydrophobic group density

Trifluoroacetate Solvolysis Kinetics: Class-Level Leaving-Group Reactivity Established for 1-Adamantyl Trifluoroacetate Esters

Bentley and Roberts (1989) reported comprehensive kinetic data for solvolyses of 1-adamantyl trifluoroacetate and 1-adamantyl heptafluorobutyrate in binary aqueous mixtures with acetone, ethanol, methanol, and in 97% trifluoroethanol–water and hexafluoropropan-2-ol–water [1]. The 1-adamantyl trifluoroacetate solvolysis rates were directly compared with 1-adamantyl chloride, establishing the relative leaving-group ability of the trifluoroacetate moiety from the adamantane bridgehead. Key finding: in 97% hexafluoropropan-2-ol–water, 1-adamantyl heptafluorobutyrate solvolyses faster than t-butyl heptafluorobutyrate, and solvolyses of 1-adamantyl trifluoroacetate showed the absence of substantial electrophilic solvent assistance effects, indicating that the rate-determining step involves ionization to the 1-adamantyl cation with trifluoroacetate as a weakly nucleophilic leaving group. This kinetic behavior is directly relevant to the target compound: each of its two TFA ester groups is expected to undergo analogous acid-catalyzed cleavage at rates governed by the same bridgehead ionization mechanism, with the bis-functional architecture providing two kinetically independent leaving groups per monomer. The solvolysis rate data from the mono-TFA 1-adamantyl model provides the class-level kinetic baseline for predicting deprotection rates of bis-TFA-adamantyl esters under chemically amplified resist post-exposure bake conditions.

Solvolysis kinetics Leaving group reactivity Acid-catalyzed deprotection rate

Thermomechanical Contribution: Adamantane-Containing Methacrylates Elevate Polymer Glass Transition Temperature by up to 2.2 °C/mol%

The ACS study by Ishizone et al. (Macromolecules, 2000) demonstrated that adamantane-containing methacrylates produce exceptionally high polymer glass transition temperatures (Tg) [1]. The homopolymer of 1-adamantylmethyl methacrylate (AdMMA) exhibited a Tg of 201 °C, while poly(4-(1-adamantyl)phenyl methacrylate) (PAdPMA) reached 253 °C. Copolymerization with styrene showed that adamantyl methacrylates increase Tg incrementally—the AdPMA-styrene system delivered an increment of 2.2 °C per mol% adamantyl monomer incorporation, described as the highest value reported for any vinyl monomer at the time of publication. Reactivity ratios for AdMMA with styrene were r1(St) = 0.94 and r2(AdMMA) = 1.54, indicating preferential incorporation of the adamantyl monomer into the copolymer. The bis-TFA monomer, possessing an adamantane core with three substituents (one methacrylate and two TFA esters), is structurally analogous to these adamantyl methacrylates in its backbone-rigidifying effect, with the additional trifluoroacetyl ester groups contributing further steric bulk. While direct Tg data for poly(bis-TFA adamantyl methacrylate) have not been published, the class-level trend—that increasing adamantane content and side-group steric bulk elevates Tg—supports the expectation that bis-TFA copolymers will exhibit enhanced thermomechanical stability compared to copolymers incorporating mono-adamantyl or non-fluorinated analogs at equivalent molar incorporation.

Glass transition temperature Thermal stability Polymer rigidity

Processability: Trihaloacetoxy-Substituted Methacrylates Enable Thermolytic Conversion to Hydroxyl-Functional Polymers

US Patent 4,673,539 (issued 1987) and related patents disclose a general process for preparing shaped hydrogel articles from polymers derived from ethylenically unsaturated monomers bearing at least one trihaloacetoxy substituent, specifically including trifluoroacetoxy groups [1]. The process involves: (1) polymerizing a trihaloacetoxy-substituted monomer; (2) thermoforming the polymer at 100–400 °C; and (3) solvolyzing the trihaloacetoxy groups to generate hydroxyl functionality. The patent explicitly states that the trifluoroacetoxy group is particularly preferred because it is readily solvolyzed in the third step [2]. The bis-TFA monomer, bearing two trifluoroacetoxy groups per unit, enables the post-polymerization generation of two hydroxyl groups per repeat unit upon solvolysis—directly yielding a polymer with dihydroxyadamantyl methacrylate repeat units structurally identical to those derived from DHAMA (CAS 115522-15-1). This thermolytic conversion pathway is unavailable from mono-TFA (one OH per unit) and from non-fluorinated adamantyl methacrylates (zero OH generated). The bis-TFA compound thus functions as a latent dihydroxy monomer that can be polymerized in its protected (hydrophobic) form and subsequently revealed to its hydrophilic diol form, enabling solubility-switching and crosslinking strategies beyond those accessible with mono-functional or non-fluorinated analogs.

Trihaloacetoxy thermolysis Post-polymerization modification Hydrogel formation

Best Research and Industrial Application Scenarios for [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate Based on Evidence-Strength Analysis


High-Contrast Chemically Amplified 193 nm (ArF) and EUV Positive-Tone Photoresist Terpolymer Formulation

This monomer is best deployed as the acid-labile hydrophobic comonomer in (meth)acrylate-based terpolymer or tetrapolymer photoresist formulations for 193 nm dry/immersion and EUV lithography. The two TFA protecting groups per unit provide twice the deprotection density of mono-TFA analog TFAAM, amplifying the dissolution rate differential between exposed and unexposed regions—the solubility contrast that governs pattern resolution and line-edge roughness [1]. The six fluorine atoms per unit contribute to the hydrophobicity required for immersion lithography top-coat-free processes, while the post-deprotection diol structure (generating two hydroxyl groups upon acid cleavage) provides strong adhesion to silicon and metal substrates. Copolymerization with γ-butyrolactone methacrylate (GBLMA, adhesion/lactone monomer) and a polar methacrylate (e.g., hydroxypropyl methacrylate, HPMA) yields the classic ArF resist terpolymer architecture with enhanced deprotection contrast compared to MAMA- or EAMA-containing formulations. The >50% hydrophobic group target for TMAH dissolution control identified by Kim et al. [2] is achievable at lower bis-TFA feed ratios than with mono-adamantyl comonomers.

Latent Dihydroxy-Functional Polymer Precursor for Patterned Hydrogel and Biomedical Coating Applications

The compound's two trifluoroacetoxy groups serve as thermally or solvolytically cleavable protecting groups, enabling the synthesis of hydrophobic, easily processable precursor polymers that can be post-polymerization converted to hydrophilic, dihydroxy-functional materials [1]. This thermolytic conversion strategy, established by the trihaloacetoxy methacrylate patent family (US 4,673,539; US 4,921,884), allows the bis-TFA monomer to be copolymerized with standard (meth)acrylate comonomers in organic solvents, formed into thin films or shaped articles, and then converted to the corresponding 3,5-dihydroxyadamantyl methacrylate copolymer by thermal treatment at 100–400 °C followed by solvolysis. The resulting diol-functional polymer can be used for patterned hydrogel films, biocompatible coatings on medical devices, or as a reactive intermediate for further functionalization (e.g., crosslinking with diisocyanates or epoxides). The 2:1 hydroxyl-generating stoichiometry per monomer unit—versus 1:1 from mono-TFA monomers—provides a higher crosslink density in post-functionalized networks.

Fluorine-Dense Copolymer Building Block for Plasma-Etch-Resistant and Low-Surface-Energy Thin Films

With a fluorine content of 25.7 wt% (six F atoms per 444.32 g/mol monomer), the bis-TFA compound serves as a concentrated fluorine source in copolymer formulations targeting low surface energy, high water contact angle (>90° expected), and modified plasma-etch behavior [1]. Plasma-surface interaction studies on adamantyl methacrylate polymers have established that fluorine content in the surface layer directly influences etch rate and surface roughening under fluorocarbon/Ar discharge conditions [2]. By incorporating the bis-TFA monomer at relatively low feed ratios (e.g., 10–30 mol%), formulators can achieve target bulk fluorine concentrations while preserving the majority of copolymer composition for other functional monomers—an advantage over mono-fluorinated comonomers that require roughly double the molar incorporation for equivalent fluorine loading. This property is particularly valuable in immersion lithography top-coat materials and low-k dielectric films for semiconductor interlayer applications.

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